N'-(acridin-9-yl)-2-(2-methoxyphenoxy)acetohydrazide N'-(acridin-9-yl)-2-(2-methoxyphenoxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532956
InChI: InChI=1S/C22H19N3O3/c1-27-19-12-6-7-13-20(19)28-14-21(26)24-25-22-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)22/h2-13H,14H2,1H3,(H,23,25)(H,24,26)
SMILES:
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol

N'-(acridin-9-yl)-2-(2-methoxyphenoxy)acetohydrazide

CAS No.:

Cat. No.: VC14532956

Molecular Formula: C22H19N3O3

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(acridin-9-yl)-2-(2-methoxyphenoxy)acetohydrazide -

Specification

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
IUPAC Name N'-acridin-9-yl-2-(2-methoxyphenoxy)acetohydrazide
Standard InChI InChI=1S/C22H19N3O3/c1-27-19-12-6-7-13-20(19)28-14-21(26)24-25-22-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)22/h2-13H,14H2,1H3,(H,23,25)(H,24,26)
Standard InChI Key MPXUJOKKINUZJP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1OCC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound features a three-domain structure:

  • Acridine moiety: A planar heterocyclic aromatic system comprising three fused benzene rings with a central pyridine-type nitrogen atom. This domain enables π-π stacking interactions with DNA base pairs .

  • 2-Methoxyphenoxy linker: A diethyl ether bridge containing an electron-donating methoxy group at the ortho position, which enhances solubility and influences electronic distribution .

  • Acetohydrazide functional group: A -NH-NHCO- unit that participates in hydrogen bonding and serves as a pharmacophore for enzyme inhibition .

The three-dimensional conformation reveals a twisted geometry between the acridine and phenoxy planes, with dihedral angles of 35.7° ± 2.3° based on computational modeling . This structural distortion may facilitate binding to distorted DNA regions in cancer cells.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₁₉N₃O₃
Molecular Weight373.4 g/mol
XLogP33.8 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area83.5 Ų

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45–7.19 (m, 11H, Ar-H), 4.68 (s, 2H, OCH₂CO), 3.83 (s, 3H, OCH₃) .

  • IR (KBr): 3315 cm⁻¹ (N-H stretch), 1669 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1247 cm⁻¹ (C-O-C).

  • HRMS (ESI+): m/z 374.1472 [M+H]⁺ (calc. 374.1499) .

Synthesis and Manufacturing

Synthetic Route Optimization

Step 1: Acridine Bromination
9-Acridanone undergoes electrophilic bromination using POBr₃ in anhydrous DMF at 110°C for 6 hours to yield 9-bromoacridine (87% yield) .

Step 2: Nucleophilic Substitution
Reaction of 9-bromoacridine with 2-(2-methoxyphenoxy)acetohydrazide in the presence of K₂CO₃ in DMF at 80°C for 12 hours forms the hydrazide conjugate (61% yield) .

Step 3: Purification
Crude product is purified through silica gel chromatography (ethyl acetate:hexane, 3:7) followed by recrystallization from ethanol .

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature78–82°C±3% per 5°C deviation
Reaction Time11–13 hours<5% variance
Solvent Polarityε = 36.7 (DMF)15% yield increase vs. THF
Molar Ratio1:1.2 (Acridine:Hydrazide)Prevents dimerization

Biological Activity and Mechanism of Action

Antiproliferative Effects

In vitro screening against NCI-60 cell lines revealed notable activity:

Table 3: Cytotoxicity Profile (IC₅₀, μM)

Cell LineN'-(Acridin-9-yl)-2-(2-Methoxyphenoxy)acetohydrazideAmsacrine
A549 (Lung)5.9 ± 0.318.2 ± 1.1
K562 (Leukemia)7.4 ± 0.69.8 ± 0.7
MRC5 (Normal Lung)>10024.5 ± 2.3

Data adapted from demonstrates 3.1-fold greater selectivity for cancer cells versus normal fibroblasts compared to amsacrine.

Molecular Mechanisms

  • DNA Interaction: The acridine moiety intercalates between DNA base pairs with binding constant Kb = 2.1 × 10⁵ M⁻¹, inducing helical unwinding of 12° ± 2° per molecule .

  • Topoisomerase II Inhibition: Competes with ATP binding in the TOP2A ATPase domain (Kᵢ = 8.3 μM), stabilizing cleavage complexes 1.7-fold more effectively than etoposide .

  • Apoptosis Induction: Activates caspase-3 by 5.2-fold in U937 lymphoma cells through mitochondrial cytochrome c release (1.8 ng/μg protein vs. 0.3 ng/μg in controls) .

Structure-Activity Relationship (SAR) Insights

  • Acridine Substitution: 9-position conjugation increases DNA affinity 4-fold compared to 3-substituted analogs .

  • Methoxy Positioning: Ortho-methoxy on phenoxy enhances solubility (LogP = 3.8 vs. 4.9 for para-substituted analogs) without compromising intercalation .

  • Hydrazide Linker: Replacing hydrazide with amide decreases TOP2 inhibition 2.3-fold but improves plasma stability (t₁/₂ = 6.1 h vs. 2.7 h) .

Pharmacokinetic Profile

Preliminary ADME studies in Sprague-Dawley rats reveal:

  • Oral Bioavailability: 38% (vs. 12% for amsacrine) due to enhanced intestinal absorption

  • Plasma Protein Binding: 89.2% ± 3.1% (pH 7.4)

  • Metabolism: Primarily hepatic CYP3A4-mediated oxidation (63% parent compound after 6 h)

Current Research Challenges

  • Solubility Limitations: Aqueous solubility remains suboptimal (0.12 mg/mL in PBS). Nanoformulation approaches using PEGylated liposomes increase solubility to 2.8 mg/mL .

  • Resistance Mechanisms: ABCG2 efflux pump overexpression reduces intracellular concentrations 4.7-fold. Co-administration with ko143 reverses this effect .

  • Target Specificity: Off-target binding to hERG channels (IC₅₀ = 9.8 μM) necessitates structural refinement to reduce cardiac toxicity risks .

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